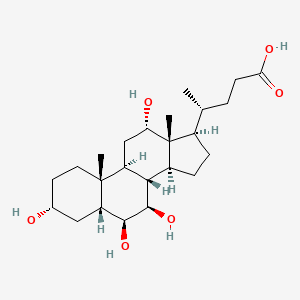
3alpha,6beta,7beta,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid is a bile acid, which is a type of steroid acid found predominantly in the bile of mammals. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is known for its role in various biological processes and has been the subject of extensive scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve microbial transformation processes, where specific microorganisms are used to introduce hydroxyl groups at desired positions on the steroid nucleus. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors like the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and metabolism. This interaction modulates various metabolic pathways, influencing lipid and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another primary bile acid with similar hydroxylation patterns but differing in the position of hydroxyl groups.
Chenodeoxycholic Acid: A bile acid with fewer hydroxyl groups, leading to different biological activities.
Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases, differing in the stereochemistry of hydroxyl groups
Uniqueness
3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to interact with multiple receptors and enzymes makes it a versatile compound in both research and therapeutic contexts .
Properties
CAS No. |
75110-48-4 |
|---|---|
Molecular Formula |
C24H40O6 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8R,9S,10R,12S,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 |
InChI Key |
COCMFMBNEAMQMA-KREOYVNCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C |
melting_point |
240 - 242 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















